

# The Historical Odyssey and Biological Significance of D-Iditol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**D-Iditol**, a six-carbon sugar alcohol, holds a unique position in the landscape of carbohydrate biochemistry. Historically intertwined with the pioneering work on sugar stereochemistry, its biological relevance is primarily centered on the polyol pathway and its implications in metabolic disorders. This in-depth technical guide provides a comprehensive overview of the historical discovery, physicochemical properties, and biological significance of **D-Iditol**. It details its metabolic pathways, summarizes key quantitative data, and provides explicit experimental protocols for its study, catering to the needs of researchers and professionals in the field of drug development.

#### **Historical Discovery and Context**

The direct discovery of **D-Iditol** is not attributed to a single scientist but rather emerged from the foundational work on sugar chemistry in the late 19th and early 20th centuries. The intellectual giant in this field, Emil Fischer, was instrumental in elucidating the stereochemical relationships of monosaccharides. His work, which earned him the Nobel Prize in 1902, laid the groundwork for understanding isomers like iditol.[1]

The Kiliani-Fischer synthesis, a method for elongating the carbon chain of aldoses, was a pivotal technique of this era.[2][3] While not directly focused on **D-Iditol**, this and other



methods of sugar synthesis and interconversion established the theoretical and practical basis for the existence and eventual isolation of all possible hexitols.

The French chemist Gabriel Bertrand, at the beginning of the 20th century, made significant contributions to the understanding of sorbose and its reduction products, which include iditol.[4] His work on the bacterial oxidation of polyols further expanded the knowledge of these compounds. The reduction of D-sorbose, a ketohexose, yields a mixture of D-glucitol (sorbitol) and **D-iditol**, illustrating a common synthetic route to this sugar alcohol.[5][6]

## **Physicochemical Properties of D-Iditol**

**D-Iditol** is the D-enantiomer of iditol and is a white, crystalline powder. Its properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>6</sub>	INVALID-LINK
Molecular Weight	182.17 g/mol	INVALID-LINK
CAS Number	25878-23-3	INVALID-LINK
Melting Point	74-78 °C	INVALID-LINK
Appearance	White to off-white crystalline powder	INVALID-LINK
Solubility	Soluble in water	INVALID-LINK

### **Biological Significance and Metabolic Pathways**

The primary biological significance of **D-Iditol** (often referred to as D-sorbitol in this context) lies in its role within the polyol pathway. This pathway is a two-step metabolic route that converts glucose to fructose.

#### The Polyol Pathway

Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase to enter glycolysis. However, in hyperglycemic conditions, the excess glucose is





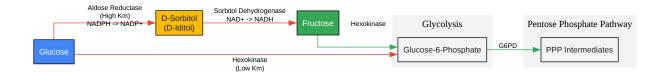


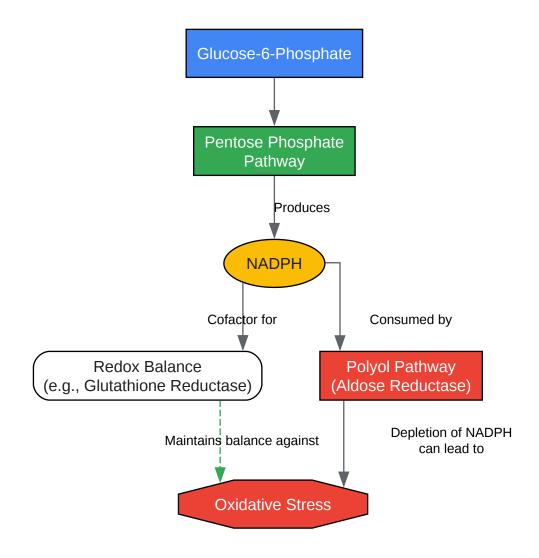
shunted into the polyol pathway.

- Aldose Reductase: Glucose is reduced to D-sorbitol (**D-Iditol**) by the enzyme aldose reductase, with NADPH as a cofactor.
- Sorbitol Dehydrogenase: D-sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.

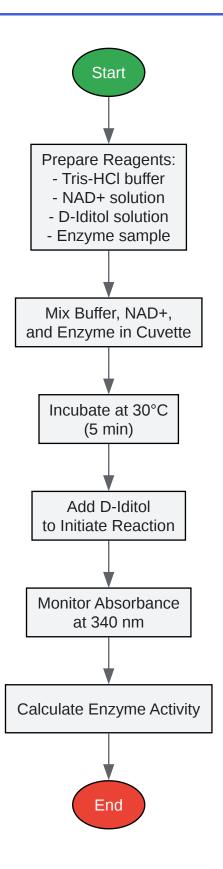
The accumulation of D-sorbitol, due to its slow metabolism and poor membrane permeability, can lead to osmotic stress in cells, a key factor in the pathogenesis of diabetic complications.











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